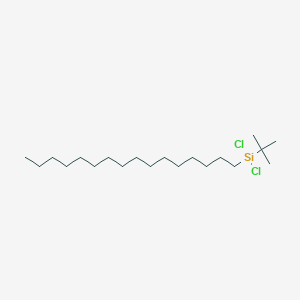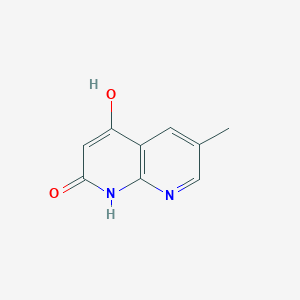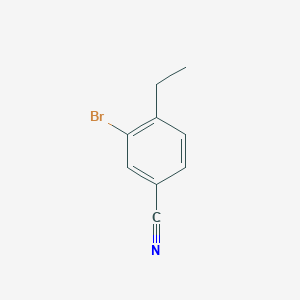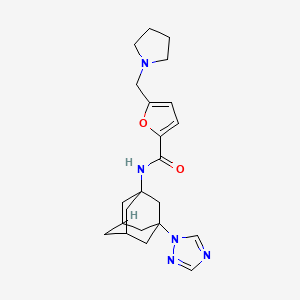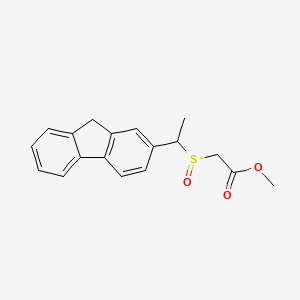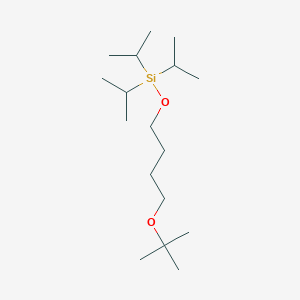
4-(t-Butoxy)butyltri-isopropylsilylether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(t-Butoxy)butyltri-isopropylsilylether is a chemical compound that belongs to the class of silyl ethers. Silyl ethers are widely used in organic chemistry as protecting groups for alcohols due to their stability under various reaction conditions and their ease of removal. The compound features a tert-butoxy group and a tri-isopropylsilyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(t-Butoxy)butyltri-isopropylsilylether typically involves the reaction of an alcohol with a silyl chloride in the presence of a base. One common method is the reaction of 4-(t-Butoxy)butanol with tri-isopropylsilyl chloride (TIPS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of silyl ethers, including this compound, often employs similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purities.
Analyse Des Réactions Chimiques
Types of Reactions
4-(t-Butoxy)butyltri-isopropylsilylether undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although this is less common due to the stability of the silyl ether bond.
Reduction: Reduction reactions are also less common for this compound.
Substitution: The most notable reactions involve nucleophilic substitution, where the silyl ether group can be replaced by other functional groups.
Common Reagents and Conditions
Fluoride Ions: Fluoride salts such as tetrabutylammonium fluoride (TBAF) are commonly used to remove the silyl protecting group, yielding the free alcohol.
Major Products Formed
The major products formed from these reactions typically include the corresponding alcohol and the silyl halide or fluoride, depending on the reagents used.
Applications De Recherche Scientifique
4-(t-Butoxy)butyltri-isopropylsilylether has several applications in scientific research:
Biology: The compound can be used in the synthesis of biomolecules where protection of hydroxyl groups is necessary.
Mécanisme D'action
The mechanism of action of 4-(t-Butoxy)butyltri-isopropylsilylether primarily involves its role as a protecting group. The silyl ether bond is stable under a variety of conditions, preventing the alcohol from participating in unwanted reactions. When deprotection is desired, the silyl ether can be cleaved using specific reagents, such as fluoride ions, to regenerate the free alcohol .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilyl ether (TBDMS): Another common silyl ether used for protecting alcohols.
tert-Butyldiphenylsilyl ether (TBDPS): This silyl ether is more sterically hindered than TBDMS and provides greater protection for alcohols in more demanding synthetic conditions.
Uniqueness
4-(t-Butoxy)butyltri-isopropylsilylether is unique due to its combination of the tert-butoxy group and the tri-isopropylsilyl group. This combination provides a balance of steric hindrance and stability, making it suitable for protecting alcohols in complex synthetic sequences where other protecting groups might fail .
Propriétés
Formule moléculaire |
C17H38O2Si |
|---|---|
Poids moléculaire |
302.6 g/mol |
Nom IUPAC |
4-[(2-methylpropan-2-yl)oxy]butoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C17H38O2Si/c1-14(2)20(15(3)4,16(5)6)19-13-11-10-12-18-17(7,8)9/h14-16H,10-13H2,1-9H3 |
Clé InChI |
ZNHLTTSDYOGPOU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)OCCCCOC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-2-(hydroxymethyl)benzo[b]thiophen-3-ol](/img/structure/B13122784.png)
![Methyl3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B13122785.png)
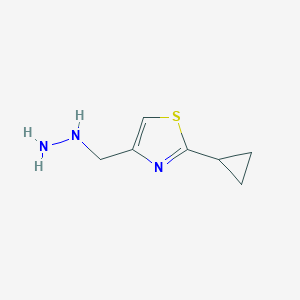
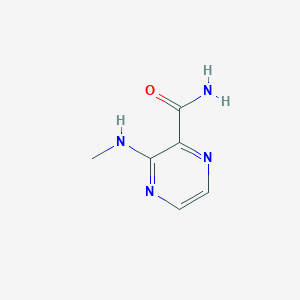

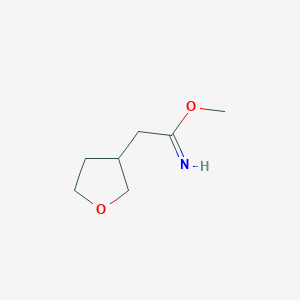
![3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine](/img/structure/B13122798.png)
![6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine](/img/structure/B13122801.png)
